molecular formula C11H12INO3 B11181372 Ethyl 2-[(2-iodophenyl)formamido]acetate

Ethyl 2-[(2-iodophenyl)formamido]acetate

Cat. No.: B11181372
M. Wt: 333.12 g/mol
InChI Key: KJACXWWHANALLN-UHFFFAOYSA-N
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Description

Ethyl (2-iodobenzoyl)glycinate is an organic compound with the molecular formula C11H12INO3 It is a derivative of glycine, where the amino group is substituted with an ethyl (2-iodobenzoyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-iodobenzoyl)glycinate typically involves the reaction of ethyl glycinate hydrochloride with 2-iodobenzoic acid. The process can be carried out under mild conditions using reagents such as sodium nitrite and sulfuric acid. The reaction is conducted in a well-ventilated hood due to the potential toxicity and sensitivity of the intermediates .

Industrial Production Methods

Industrial production of ethyl (2-iodobenzoyl)glycinate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The key steps include the preparation of ethyl glycinate hydrochloride, followed by its reaction with 2-iodobenzoic acid under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-iodobenzoyl)glycinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound .

Scientific Research Applications

Ethyl (2-iodobenzoyl)glycinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl (2-iodobenzoyl)glycinate involves its interaction with molecular targets through its functional groups. The iodine atom can participate in electrophilic substitution reactions, while the benzoyl group can engage in various organic transformations. The glycine moiety allows for interactions with biological molecules, potentially influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-iodobenzoyl)glycinate is unique due to its combination of an iodine-substituted benzoyl group with a glycine derivative.

Properties

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

ethyl 2-[(2-iodobenzoyl)amino]acetate

InChI

InChI=1S/C11H12INO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15)

InChI Key

KJACXWWHANALLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1I

Origin of Product

United States

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